Phalloidin-TRITC

F-actin quantification fluorescence enhancement assay cytoskeleton imaging

Phalloidin-TRITC (tetramethylrhodamine isothiocyanate–labeled phalloidin; CAS 915013-10-4) is a red-orange fluorescent conjugate of the bicyclic heptapeptide toxin phalloidin with the rhodamine-derivative dye TRITC. It binds filamentous actin (F-actin) with high affinity (Kd ≈ 20 nM) and does not bind monomeric G-actin, enabling selective visualization of the actin cytoskeleton in fixed and permeabilized cells, tissue sections, and cell-free systems.

Molecular Formula C60H70N12O13S2
Molecular Weight 1231.4 g/mol
Cat. No. B15604237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhalloidin-TRITC
Molecular FormulaC60H70N12O13S2
Molecular Weight1231.4 g/mol
Structural Identifiers
InChIInChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1
InChIKeyVXNOAAMNRGBZOQ-IZZNSDNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phalloidin-TRITC: A Validated, High-Contrast F-Actin Probe for Fixed-Cell Fluorescence Microscopy


Phalloidin-TRITC (tetramethylrhodamine isothiocyanate–labeled phalloidin; CAS 915013-10-4) is a red-orange fluorescent conjugate of the bicyclic heptapeptide toxin phalloidin with the rhodamine-derivative dye TRITC . It binds filamentous actin (F-actin) with high affinity (Kd ≈ 20 nM) and does not bind monomeric G-actin, enabling selective visualization of the actin cytoskeleton in fixed and permeabilized cells, tissue sections, and cell-free systems [1]. With excitation/emission maxima at approximately 540–546/565–575 nm, it is compatible with standard TRITC/RFP filter sets and is one of the most widely cited fluorescent phalloidin conjugates in the literature, supported by over 1,500 citations .

Why Phalloidin-TRITC Cannot Be Readily Replaced by Other F-Actin Probes or Spectrally Similar Conjugates


Although multiple fluorescent phalloidin conjugates and alternative actin-binding probes exist, they are not functionally interchangeable. Phalloidin-FITC, the most common green-fluorescent analog, exhibits markedly inferior photostability: rhodamine-based labels are consistently reported to be far more resistant to photobleaching, with FITC-phalloidin showing a photobleaching half-life of approximately 6 seconds versus 46 seconds for a comparable rhodamine-channel probe in standardized cell-based assays [1]. Actin antibodies, while widely available, display species-dependent binding, higher nonspecific background, and cannot match the universal species cross-reactivity of phalloidin, which binds actin from plants, animals, and fungi with virtually identical affinity . Live-cell probes such as SiR-actin require live, unfixed specimens and are not validated for the quantitative, high-throughput fixed-cell workflows where Phalloidin-TRITC is the established reference standard [2]. Substituting any of these alternatives without systematic re-validation risks compromising signal-to-noise ratio, quantification accuracy, and cross-study comparability.

Quantitative Head-to-Head Evidence: Where Phalloidin-TRITC Demonstrates Measurable Differentiation


Fluorescence Enhancement on F-Actin Binding: Rhodamine Phalloidin Exhibits the Highest Reported Enhancement Among Phallotoxin Conjugates

Among five fluorophores conjugated to phallotoxins tested in a standardized in vitro F-actin binding assay, rhodamine phalloidin displayed a ninefold fluorescence enhancement upon binding to polymerized actin, the greatest enhancement observed across all conjugates evaluated [1]. This on/off binding signal differential directly enables low-background detection and linear F-actin quantification without wash steps, as fluorescence of unbound probe is inherently suppressed [1].

F-actin quantification fluorescence enhancement assay cytoskeleton imaging

Photostability Advantage Over Fluorescein-Phalloidin: Rhodamine-Based Phalloidin Enables Longer Imaging Without Signal Decay

In a standardized photobleaching assay performed on stained Swiss 3T3 cells in the absence of antifade mounting medium, a fluorescein-phalloidin conjugate exhibited a photobleaching half-life of 6 seconds, whereas a spectrally matched rhodamine-channel phalloidin (Acti-Stain 555, emitting in the TRITC channel) demonstrated a half-life of 46 seconds—a greater than 7-fold improvement [1]. Multiple independent vendor sources corroborate that TRITC-labeled phalloidin possesses much higher photostability than fluorescein-phalloidin conjugates [2].

photobleaching resistance time-lapse imaging quantitative fluorescence microscopy

Superior Specificity and Lower Background Compared to Actin Antibodies in Fixed-Cell Staining

Two-color fluorescence microscopy of single cells reveals that F-actin staining by fluorescent phalloidin resolves cytoskeletal cables more sharply than actin antibodies, attributable to reduced intracellular background fluorescence [1]. Phalloidin demonstrates negligible nonspecific binding, yielding clear discrimination between stained and unstained regions . Additionally, phalloidin's small size (~12–15 Å diameter, <2,000 Da) permits denser F-actin labeling and access to epitope-masked regions that antibodies cannot penetrate, generating more detailed structural information in fluorescence micrographs [2].

actin antibody comparison nonspecific binding signal-to-noise ratio

Universal Species Cross-Reactivity: Phalloidin-TRITC Binds Actin From All Eukaryotic Sources Without Species-Specific Optimization

Fluorescently labeled phalloidin has virtually identical binding properties with actin from different species including plants and animals . Unlike actin antibodies, which require species-specific validation and often fail to cross-react across divergent taxa, phalloidin binds F-actin from muscle and non-muscle cells of plants, animals, and fungi at a stoichiometric ratio of approximately one phalloidin molecule per actin subunit . This has been directly demonstrated across at least 13 species of red algae from three different families, as well as in human, mouse, rat, chicken, and fish specimens [1].

species cross-reactivity plant actin non-mammalian cytoskeleton

Spectral Compatibility for Multiplex Imaging: Low Cross-Talk With Green and Far-Red Channels

Phalloidin-TRITC exhibits excitation/emission maxima of approximately 540–546/565–575 nm . The spectral overlap with FITC (Ex/Em ~490/525 nm) is minimal, enabling clean two-color co-localization studies with green-fluorescent antibodies or fusion proteins . Compared with Cy3-labeled phalloidin, TRITC is slightly blue-shifted, which can reduce bleed-through into far-red channels (e.g., Cy5, Alexa Fluor 647) in three-color experiments. The dye's quantum yield (0.1) and extinction coefficient (~85,000 cm⁻¹ M⁻¹) provide adequate brightness for standard widefield and confocal microscopy without the cost premium of newer-generation dyes such as Alexa Fluor 555 or iFluor 555 .

multicolor imaging spectral separation co-localization

Literature Validation: The Most Widely Cited Fluorescent Phalloidin Conjugate With Over 1,500 Citations

Rhodamine phalloidin (Phalloidin-TRITC) is documented as one of the most commonly used fluorescent phalloidin conjugates in the peer-reviewed literature, with over 1,500 citations maintained in the manufacturer's in-house database . This extensive publication record spans decades of use across cell biology, neuroscience, developmental biology, and cancer research, providing a uniquely large body of validated protocols and expected staining patterns that new users can reference for troubleshooting and experimental design . The original preparation and characterization of tetramethylrhodaminyl-phalloidin by Faulstich et al. (1983) established the compound's high photostability and defined its binding affinity relative to unlabeled phalloidin (approximately 6-fold lower) [1], while Cano et al. (1992) rigorously characterized the binding kinetics and stoichiometry [2].

publication record experimental reproducibility methodological standardization

Optimal Procurement and Application Scenarios for Phalloidin-TRITC Based on Quantitative Differentiation Evidence


Quantitative F-Actin Assays Exploiting Fluorescence Enhancement Upon Binding

The ninefold fluorescence enhancement of rhodamine phalloidin upon F-actin binding [1] enables homogeneous (no-wash) F-actin quantification assays. In this scenario, Phalloidin-TRITC is added directly to cell lysates or in vitro actin polymerization reactions; the low fluorescence of unbound probe minimizes background, while the linear relationship between fluorescence intensity and F-actin concentration (validated up to 2 μM F-actin at 5 μM probe) supports direct quantification without separation steps [1]. This protocol is particularly valuable for high-throughput screening of actin polymerization modulators where wash steps would introduce variability and reduce throughput.

Long-Exposure or Multi-Field Fixed-Cell Imaging Requiring Superior Photostability

For experiments demanding extended illumination—such as Z-stack acquisition across thick tissue sections, tile-scanning of large tissue areas, or multi-channel sequential imaging—Phalloidin-TRITC's substantially longer photobleaching half-life compared to fluorescein-phalloidin conjugates (46 seconds vs 6 seconds in comparable assays without antifade [2]) directly translates into more consistent signal across the imaging session. Researchers should pair Phalloidin-TRITC with antifade mounting medium to further extend imaging durability, but even without antifade, the rhodamine label provides far greater tolerance to repeated or prolonged excitation than FITC-based alternatives [3].

Cross-Species Comparative Cytoskeletal Studies in Non-Model Organisms

Laboratories studying actin organization across evolutionarily diverse species—including plants, algae, fungi, and invertebrates—benefit from phalloidin's universal F-actin binding, which eliminates the need for species-specific antibody optimization . Phalloidin-TRITC has been validated in at least 13 species of red algae, multiple plant systems, and standard mammalian models [4]. When combined with DAPI nuclear counterstain and a species-specific antibody in the FITC channel, Phalloidin-TRITC enables robust three-color comparative cytoskeletal phenotyping without the procurement complexity of sourcing validated actin antibodies for each organism under study.

Standardized F-Actin Staining for Multi-User Core Facilities and CROs Requiring Protocol Reproducibility

Core imaging facilities and contract research organizations (CROs) that serve diverse user bases benefit from Phalloidin-TRITC's extensive literature validation (>1,500 citations ) and well-established working concentration range (80–200 nM, typically 100 nM ). The ready availability of detailed, peer-reviewed protocols—spanning decades of use across multiple cell types and fixation conditions—reduces protocol development time and ensures that staining results are comparable across users, projects, and publications. The room-temperature-stable ReadyProbes formulation (ActinRed 555) further simplifies workflow by eliminating reconstitution and dilution steps .

Technical Documentation Hub

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